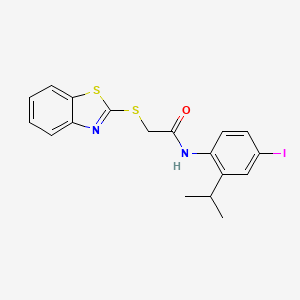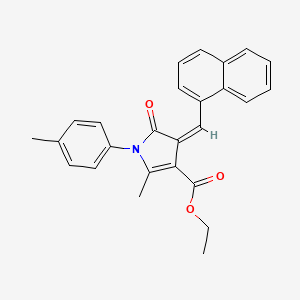![molecular formula C15H11F3N2O3 B4845084 4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4845084.png)
4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. Dysregulation of BTK has been linked to various diseases, including B-cell malignancies and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
Aplicaciones Científicas De Investigación
Synthesis of Poly(arylene ether amide)s
New poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized using a nucleophilic nitro displacement reaction of AB-type monomers, including 4-Nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide and 4-nitro-3-trifluoro-methyl-[N-(3-hydroxyphenyl)]benzamide. These polymers exhibited high molecular weights and significant glass transition temperatures, showcasing their potential in creating high-performance materials with desirable thermal properties (Lee & Kim, 2002).
Chain-Growth Polycondensation for Poly(p-benzamide)
Poly(p-benzamide), a well-defined aramide, and its block copolymers were synthesized through chain-growth polycondensation. This process involved the use of phenyl 4-nitrobenzoate as an initiator, demonstrating the utility of nitro-substituted benzamides in creating well-defined polyamides with controlled molecular weight and low polydispersity. This has implications for the development of specialized polymers with specific structural properties (Yokozawa et al., 2002).
Applications in Material Science
Corrosion Inhibition Studies
The effect of substituents on N-Phenyl-benzamide derivatives in acidic corrosion inhibition of mild steel was studied. Derivatives including N-(4-nitrophenyl) benzamide showed variations in inhibition efficiency, highlighting their potential application in corrosion prevention technologies. This research bridges the gap between organic chemistry and material science, showing the practical applications of these compounds in industrial settings (Mishra et al., 2018).
Applications in Crystallography and Structural Analysis
Crystal Structure Determination
The crystal structure of various nitro-substituted benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, was determined using X-ray diffraction. This research provides foundational knowledge for understanding the molecular arrangement and bonding in these compounds, essential for applications in pharmaceuticals and materials science (Saeed et al., 2008).
Applications in Medicinal Chemistry
Antimicrobial and Antiproliferative Studies
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including derivatives with nitro-substituted phenyl groups, were synthesized and evaluated for their antimicrobial and antiproliferative activities. This study highlights the potential of these compounds in the development of novel antimicrobial and cancer therapy agents, illustrating their significance in medicinal chemistry (Kumar et al., 2012).
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWBRJPBHXDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4845003.png)
![methyl 7-cyclopropyl-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4845011.png)
![N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4845013.png)
![N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide](/img/structure/B4845022.png)
![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![N-cyclopropyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4845039.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4845046.png)

![1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4845079.png)
![1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine](/img/structure/B4845085.png)
![ethyl 5-benzyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4845093.png)
![4-methyl-3-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4845100.png)
![N-allyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4845108.png)
